Cas no 422288-24-2 (6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide)

6-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide is a structurally complex heterocyclic compound featuring a tetrahydroquinazolinone core with a bromo substituent and a thioxo group. The molecule incorporates a hexanamide linker bound to a 4-methylcyclohexyl moiety, enhancing its lipophilicity and potential for membrane permeability. This compound is of interest in medicinal chemistry due to its quinazolinone scaffold, which is known for bioactivity in kinase inhibition and other therapeutic targets. The bromo group offers a handle for further functionalization, while the thioxo moiety may contribute to binding interactions. Its balanced physicochemical properties make it a promising candidate for exploratory research in drug discovery and biochemical studies.
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide structure
422288-24-2 structure
商品名:6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
CAS番号:422288-24-2
MF:C21H28BrN3O2S
メガワット:466.434923171997
CID:5435711

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide 化学的及び物理的性質

名前と識別子

    • 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
    • 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
    • インチ: 1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28)
    • InChIKey: VSTDQAZVEMDMID-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(N(C(N2[H])=S)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-1860-15mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3168-1860-3mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3168-1860-5μmol
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3168-1860-20mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3168-1860-1mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3168-1860-2μmol
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3168-1860-10μmol
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3168-1860-2mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3168-1860-5mg
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3168-1860-20μmol
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
422288-24-2 90%+
20μl
$79.0 2023-04-27

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide 関連文献

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamideに関する追加情報

6-(6-Bromo-4-Oxo-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazolin-3-Yl)-N-(4-Methylcyclohexyl)Hexanamide: A Comprehensive Overview

The compound with CAS No. 422288-24-2, named 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. The presence of a bromo group and a sulfanylidene group in its structure suggests that it may exhibit unique pharmacological properties.

Recent advancements in chemical synthesis have enabled the creation of complex molecules like this one, which combine multiple functional groups to achieve specific biological effects. The quinazoline core is a well-known scaffold in drug discovery due to its ability to interact with various biological targets. The bromo substituent at position 6 of the quinazoline ring likely plays a critical role in modulating the compound's activity by influencing its electronic properties and molecular interactions. Similarly, the sulfanylidene group at position 2 may enhance the compound's stability or bioavailability.

The N-(4-methylcyclohexyl)hexanamide moiety attached to the quinazoline ring introduces additional complexity to the molecule. This group is likely responsible for enhancing the compound's solubility and permeability, which are crucial for its potential use as a drug candidate. The cyclohexyl ring provides spatial flexibility, while the hexanamide chain may contribute to hydrogen bonding interactions with biological targets.

Recent studies have highlighted the importance of quinazoline derivatives in anti-cancer research. For instance, compounds with similar structural features have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The bromine atom in this compound could act as a bioisostere for other groups, potentially broadening its spectrum of activity. Furthermore, the sulfanylidene group may confer resistance to enzymatic degradation, thereby extending the compound's half-life in vivo.

From a synthetic standpoint, the construction of this molecule represents a significant achievement in organic chemistry. The assembly of such a complex structure likely involves multi-step reactions, including nucleophilic substitutions, oxidations, and amide bond formations. The use of advanced techniques such as microwave-assisted synthesis or catalytic cross-couplings may have facilitated its preparation.

In terms of application, this compound could serve as a lead molecule for further optimization in drug discovery programs. Its unique combination of functional groups makes it an attractive candidate for exploring novel therapeutic targets. Future research could focus on evaluating its activity against specific enzymes or receptors, as well as assessing its pharmacokinetic properties in preclinical models.

In conclusion, 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide represents an intriguing addition to the arsenal of bioactive compounds derived from quinazoline scaffolds. Its structure and potential biological activities make it a valuable subject for further investigation in both academic and industrial settings.

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